Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride

Description

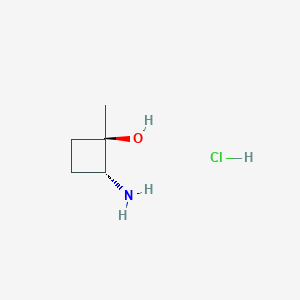

rac-(1R,2R)-2-Amino-1-methylcyclobutan-1-OL hydrochloride is a chiral cyclobutane derivative featuring a hydroxyl (-OH), methyl (-CH₃), and amino (-NH₂) group on adjacent carbons of the strained four-membered ring.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-amino-1-methylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(7)3-2-4(5)6;/h4,7H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFAFIGXWGOROW-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]1N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring through a [2+2] cycloaddition reaction.

Introduction of Amino and Hydroxyl Groups: Subsequent steps involve the introduction of amino and hydroxyl groups at specific positions on the cyclobutane ring. This can be achieved through various methods, including nucleophilic substitution and reduction reactions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 137.61 g/mol

- CAS Number : 1909286-97-0

The compound features an amino group and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. Its unique cyclobutane structure allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride is widely used as a versatile building block for synthesizing more complex organic molecules. Its structural characteristics enable various reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The amino group can be reduced to yield primary amines.

- Substitution Reactions : The amine can participate in nucleophilic substitutions, leading to various derivatives.

These reactions are crucial in developing pharmaceuticals and fine chemicals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of drugs such as Lurasidone Hydrochloride, which is used for treating schizophrenia and bipolar depression.

- Pain Management : Research indicates its use in managing acute postoperative pain following surgical procedures.

Biological Studies

This compound is of interest in biological research due to its interactions with enzymes and receptors:

- Enzyme Mechanisms : Studies have demonstrated its capacity to modulate enzyme activity through specific molecular interactions .

- Protein-Ligand Interactions : The compound's ability to form hydrogen bonds enhances its potential as a ligand in biochemical assays.

Case Studies and Research Findings

Several studies have highlighted the compound's applications across different fields:

Mechanism of Action

The mechanism of action of Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride with two structurally related compounds from the evidence:

Key Observations:

- Ring Strain : The cyclobutane ring in the target compound and introduces higher ring strain compared to the cyclohexane derivative in . This strain may influence reactivity and thermal stability .

- Functional Groups: The hydroxyl (-OH) group in the target compound enhances polarity and hydrogen-bonding capacity, distinguishing it from the lipophilic methoxy (-OCH₃) group in and the thioether (-S-CH₃) in .

Physicochemical Properties

Solubility and Stability:

- The hydrochloride salt form improves water solubility for all three compounds. However, the hydroxyl group in the target compound likely increases aqueous solubility compared to the methoxy or methylsulfanyl groups in analogs .

- Cyclohexane derivatives () are generally more stable than cyclobutanes due to reduced ring strain, which may affect storage conditions and synthetic handling .

Spectral Characteristics (Inferred):

- FTIR: The target compound’s hydroxyl group would exhibit a broad O-H stretch (~3100–3600 cm⁻¹), absent in ’s methoxy analog. Protonated amino groups (NH₃⁺) in hydrochloride salts may show N-H stretches near 2500–3000 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks would differ based on substituents; for example, ’s methylsulfanyl group contributes to a higher molecular weight (181.7 g/mol vs. ~153.45 g/mol for the target) .

Biological Activity

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride, commonly referred to as (1R,2R)-2-amino-1-methylcyclobutanol hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : (1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride

- CAS Number : 1909286-97-0

- Molecular Formula : CHClNO

- Molecular Weight : 137.61 g/mol

- Purity : 97% .

Structural Characteristics

The compound features a cyclobutane ring with an amino group and a hydroxyl group, contributing to its biological activity. The stereochemistry at the 1 and 2 positions is critical for its pharmacological effects.

Research indicates that (1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride may act as an inhibitor of specific proteins involved in cellular processes. One notable target is the MCL-1 protein, which plays a significant role in regulating apoptosis in cancer cells. Inhibition of MCL-1 can induce apoptosis in cancerous cells, making this compound a candidate for cancer therapy .

Therapeutic Applications

The compound has been explored for potential applications in treating various conditions:

- Cancer Therapy : As an MCL-1 inhibitor, it shows promise in the treatment of cancers where MCL-1 is overexpressed.

| Application | Mechanism | Evidence |

|---|---|---|

| Cancer Treatment | MCL-1 Inhibition | Induces apoptosis in cancer cells |

| Neuroprotection | Potential neuroprotective effects under investigation | Preliminary studies suggest benefits |

Case Study 1: MCL-1 Inhibition

A study published in WO2019/222112 highlights the effectiveness of (1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride as an MCL-1 inhibitor. The research demonstrated that this compound could significantly reduce the viability of cancer cell lines with high MCL-1 expression levels. The results suggest that targeting MCL-1 with this compound could enhance therapeutic outcomes in certain types of cancers .

Case Study 2: Neuroprotective Effects

Preliminary research has indicated that (1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride may exhibit neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. Further investigation is required to confirm these effects and explore potential applications in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for rac-(1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride, and what challenges arise in cyclobutane ring formation?

The synthesis of strained cyclobutane derivatives like this compound typically involves ring-closing strategies. While direct cyclobutane formation is challenging due to ring strain, methods such as:

- [2+2] Cycloadditions under photochemical or thermal conditions.

- Ring expansion from smaller cyclic precursors (e.g., cyclopropanes via C–H insertion reactions using diazo compounds and transition metal catalysts like rhodium) .

- Intramolecular nucleophilic substitution with appropriate leaving groups (e.g., halides or tosylates) on pre-functionalized linear chains.

Key challenges include managing ring strain, controlling stereochemistry, and minimizing side reactions. Purification often requires recrystallization or chromatography .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

- Chromatography : Use reverse-phase HPLC or silica gel chromatography with polar eluents (e.g., methanol/ammonium bicarbonate) for separation .

- Spectroscopic Analysis :

- NMR : ¹H/¹³C NMR to confirm cyclobutane ring protons (typically δ 1.5–3.0 ppm) and amine/hydroxyl protons (broad signals). Compare with trans-decalin analogs for stereochemical validation .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with Cl⁻ .

- Melting Point Analysis : Compare observed values (e.g., 191–196°C for similar trans-aminocyclopentanol HCl ) to literature to assess hydration or polymorphism.

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and respiratory protection if aerosolization is possible .

- Ventilation : Use fume hoods during synthesis or weighing.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical resolution of the racemic mixture be achieved?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases. For example, trans-(1R,2R)-aminocyclopentanol HCl was resolved using Chiralpak® IA columns .

- Enzymatic Resolution : Lipases or esterases may selectively acylate one enantiomer. For instance, Candida antarctica lipase B has been used for similar amino alcohols .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and exploit solubility differences .

Q. How do computational methods aid in understanding the compound’s reactivity and strain?

- DFT Calculations : Model cyclobutane ring strain (∼26 kcal/mol vs. ∼27 kcal/mol for cyclopropane) and predict regioselectivity in reactions .

- Molecular Dynamics : Simulate solvation effects on stability and aggregation (e.g., water vs. DMSO) .

- Docking Studies : Explore potential biological targets (e.g., G-protein-coupled receptors) by comparing to structurally related agonists like (1R,2R)-2-PCCA HCl .

Q. How should researchers address discrepancies in reported physicochemical data?

- Melting Point Variability : Hydrate vs. anhydrous forms or polymorphic transitions. For example, trans-(1R,2R)-aminocyclopentanol HCl shows mp 191–196°C , while cis analogs may differ by 10–15°C .

- Spectral Mismatches : Confirm solvent effects (e.g., D₂O vs. CDCl₃ for NMR) and calibrate instruments with internal standards .

- LogP Discrepancies : Validate experimental (shake-flask) vs. computational (ClogP) values, considering ionization states .

Q. What strategies optimize biological activity studies for this compound?

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) in competitive binding studies, referencing structurally similar agonists like GPR88-targeting compounds .

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers. Hydrochloride salts often enhance solubility but may affect membrane diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.